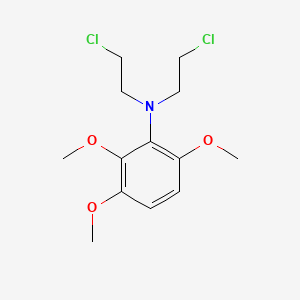
n,n-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to an aniline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline typically involves the reaction of 2,3,6-trimethoxyaniline with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反応の分析
Types of Reactions
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N,N-bis(2-hydroxyethyl)-2,3,6-trimethoxyaniline.
Oxidation: Formation of 2,3,6-trimethoxybenzaldehyde or 2,3,6-trimethoxybenzoic acid.
Reduction: Formation of this compound secondary amine derivatives.
科学的研究の応用
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an alkylating agent in biochemical research.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用機序
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the inhibition of DNA synthesis and cell division, ultimately causing cell death. The molecular targets include guanine bases in DNA, leading to cross-linking and strand breaks .
類似化合物との比較
Similar Compounds
Tris(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)methylamine: A related compound with a methyl group instead of the trimethoxy groups.
Carmustine: A nitrogen mustard used in chemotherapy with a different structure but similar mechanism of action .
Uniqueness
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is unique due to the presence of three methoxy groups on the aniline ring, which can influence its reactivity and solubility compared to other nitrogen mustards. This structural feature may also affect its pharmacokinetic properties and potential therapeutic applications .
特性
CAS番号 |
27077-09-4 |
|---|---|
分子式 |
C13H19Cl2NO3 |
分子量 |
308.20 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-4-5-11(18-2)13(19-3)12(10)16(8-6-14)9-7-15/h4-5H,6-9H2,1-3H3 |
InChIキー |
AJWZEPVEMCDFSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)OC)OC)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




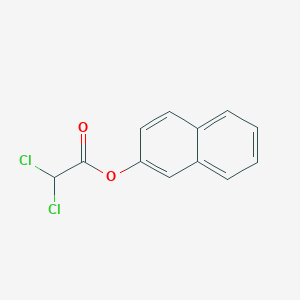

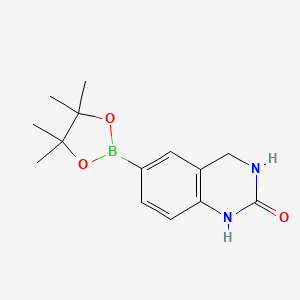

![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
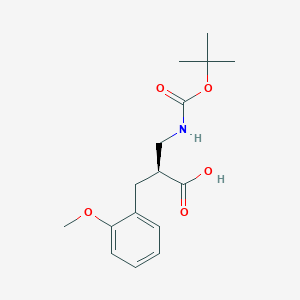
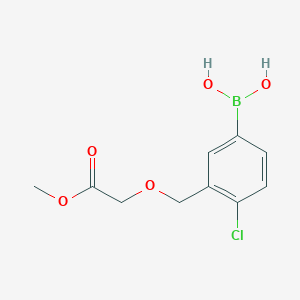
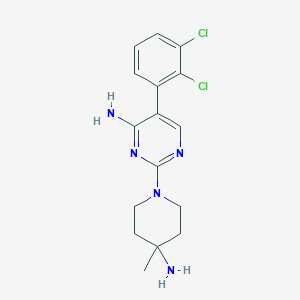
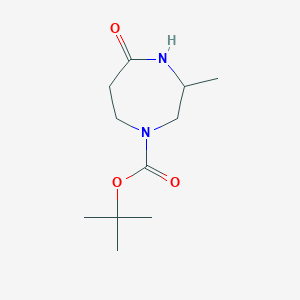
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)

![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
